BenchChemオンラインストアへようこそ!

Selegiline

MAO-B selectivity Enzyme inhibition Parkinson's disease

Selegiline is the evidence‑backed MAO‑B inhibitor for Parkinson’s research. Its irreversible binding and prodrug‑derived l‑amphetamine metabolites are unique. For neuroprotection studies, the transdermal formulation provides >50‑fold higher parent‑drug AUC than oral dosing, maximizing direct CNS exposure and enabling investigation of propargylamine‑mediated anti‑apoptotic effects. In adjunct levodopa therapy, network meta‑analysis ranks it highest for motor‑symptom control. The ODT formulation achieves equivalent MAO‑B inhibition at an 8‑fold lower dose, reducing l‑amphetamine exposure by >90%—ideal for geriatric or comorbid models. Guaranteed ≥98% purity; custom packaging and bulk quotes available.

Molecular Formula C13H17N
Molecular Weight 187.28 g/mol
CAS No. 14611-51-9
Cat. No. B1681611
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSelegiline
CAS14611-51-9
SynonymsDeprenalin
Deprenil
Deprenyl
E 250
E-250
E250
Eldepryl
Emsam
Humex
Jumex
L-Deprenyl
Selegiline
Selegiline Hydrochloride
Selegiline Hydrochloride, (R)-Isomer
Selegiline Hydrochloride, (R,S)-Isomer
Selegiline Hydrochloride, (S)-Isomer
Selegiline, (R)-Isomer
Selegiline, (R,S)-Isomer
Selegiline, (S)-Isomer
Selegyline
Yumex
Zelapa
Molecular FormulaC13H17N
Molecular Weight187.28 g/mol
Structural Identifiers
SMILESCC(CC1=CC=CC=C1)N(C)CC#C
InChIInChI=1S/C13H17N/c1-4-10-14(3)12(2)11-13-8-6-5-7-9-13/h1,5-9,12H,10-11H2,2-3H3/t12-/m1/s1
InChIKeyMEZLKOACVSPNER-GFCCVEGCSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubility2.54e-02 g/L
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Selegiline (CAS 14611-51-9): Chemical Identity and Core Pharmacological Profile for Informed Procurement


Selegiline (CAS 14611-51-9), also known as L-deprenyl, is a synthetic propargylamine derivative classified as a selective, irreversible inhibitor of monoamine oxidase type B (MAO-B) [1]. With a molecular formula of C₁₃H₁₇N and a molecular weight of 187.28 g/mol [2], it is a small molecule that exhibits a reported in vitro IC50 of 51 nM for MAO-B inhibition and demonstrates approximately 450-fold selectivity for MAO-B over MAO-A . Primarily utilized in the research and clinical management of Parkinson's disease and major depressive disorder, its mechanism of action involves preventing the breakdown of dopamine in the brain, thereby prolonging its activity [3].

The Scientific Imperative for Procuring Specified Selegiline: Why Class-Wide MAO-B Inhibitors Are Not Interchangeable


Within the class of MAO-B inhibitors, substitution of selegiline with alternatives such as rasagiline or safinamide is scientifically unsound due to fundamental differences in molecular mechanism, pharmacokinetic fate, and clinical risk profile. Selegiline is an irreversible inhibitor that is metabolized into unique (R)-amphetamine metabolites, a characteristic not shared by rasagiline [1]. Furthermore, its bioavailability is profoundly influenced by the route of administration, with conventional oral tablets undergoing extensive first-pass metabolism (>90%), resulting in low parent drug exposure and high metabolite formation [2]. This starkly contrasts with buccal (ODT) or transdermal formulations that bypass hepatic metabolism, as well as with the inherently different pharmacokinetic and selectivity profiles of newer agents like rasagiline and safinamide [3]. The following quantitative evidence delineates these critical, non-interchangeable attributes.

Quantitative Differentiation Guide for Selegiline: Head-to-Head Evidence Versus Key Comparators


MAO-B Selectivity Index (SI) Comparison: Selegiline vs. Rasagiline vs. Clorgiline

Selegiline exhibits a superior MAO-B selectivity profile compared to rasagiline, as quantified by a lower selectivity index (SI). In a 2024 computational and experimental study, the selectivity index (SI), calculated as IC50(MAO-A)/IC50(MAO-B), was 0.000264 for selegiline, 0.0197 for rasagiline, and 14607.143 for the MAO-A inhibitor clorgiline [1]. A lower SI indicates greater specificity for the MAO-B isoform, minimizing off-target inhibition of MAO-A, which is critical for avoiding the "cheese effect" (tyramine-induced hypertensive crisis) [2].

MAO-B selectivity Enzyme inhibition Parkinson's disease

Clinical Efficacy in Levodopa Adjunct Therapy: Selegiline Ranked Best-in-Class in Network Meta-Analysis

A multiple treatment comparison meta-analysis of MAO-B inhibitors for Parkinson's disease, which included selegiline, rasagiline, and safinamide, ranked selegiline as the most effective option when used in combination with levodopa [1]. This head-to-head ranking was based on a comprehensive synthesis of data from multiple clinical trials, providing a higher level of evidence than any single study. While all drugs were effective as monotherapy compared to placebo, the analysis highlighted selegiline's superior efficacy in the clinically relevant context of adjunctive levodopa therapy [1].

Clinical efficacy Levodopa adjunct Parkinson's disease Meta-analysis

Pharmacokinetic Advantage of ODT Formulation: 8-Fold Lower Selegiline Dose Achieves Equivalent MAO-B Inhibition

The orally disintegrating tablet (ODT) formulation of selegiline (Zydis) provides a quantifiable pharmacokinetic advantage over conventional oral tablets. A randomized comparative study in healthy volunteers (n=156) demonstrated that Zydis Selegiline 1.25 mg achieved a mean daily urinary excretion of β-phenylethylamine (PEA) of 13.0 μg, which was comparable to the 17.6 μg achieved with conventional selegiline tablets 10 mg [1]. This demonstrates that an 8-fold lower dose of the ODT formulation can achieve similar MAO-B inhibition, while also significantly reducing peak plasma concentrations of the primary amphetamine metabolites: desmethylselegiline (DMS), l-amphetamine (AMT), and l-methamphetamine (MET) [1].

Formulation Pharmacokinetics Bioavailability Orally Disintegrating Tablet

Transdermal vs. Oral Selegiline: 50-Fold Greater Systemic Parent Drug Exposure with Reduced Metabolite Burden

A direct crossover study in elderly subjects compared the pharmacokinetics of a single 10 mg oral dose of selegiline hydrochloride with a 24-hour application of a selegiline transdermal system (STS) delivering approximately 6.3 mg [1]. Comparison of dose-corrected areas under the curve (AUCs) indicated that selegiline exposure after transdermal application was more than 50-fold greater than that obtained orally [1]. Critically, this increase in systemic parent drug exposure was achieved at the expense of metabolite formation, which was reduced to <70% of that obtained orally for N-desmethylselegiline (DMS), l-amphetamine (AMP), and l-methamphetamine (MET) [1]. This bypasses the >90% first-pass hepatic metabolism characteristic of oral administration [2].

Transdermal Pharmacokinetics Bioavailability Metabolite

Distinct Adverse Event Profile Compared to Rasagiline: Lower Risk of Tyramine Reaction

Analysis of the FDA Adverse Event Reporting System (FAERS) database revealed drug-specific safety signals that differentiate selegiline from its primary comparator, rasagiline. A key finding was that the tyramine reaction (hypertensive crisis) was detected as an adverse event signal only for rasagiline and not for selegiline [1]. This is hypothesized to be related to selegiline's additional property of inhibiting neuronal uptake of tyramine, providing an extra layer of protection [2]. Conversely, drug-specific signals for selegiline included hepatic events (hepatic cyst, hepatic function abnormal, liver disorder), which were not prominent for rasagiline [1].

Adverse events Safety FAERS Tyramine

Data-Driven Application Scenarios for Selegiline Based on Quantitative Differentiation


Neuroprotection Studies Requiring High CNS Exposure to Parent Drug

Based on the >50-fold increase in systemic exposure to the parent compound selegiline achieved with transdermal administration compared to oral routes [1], this formulation is the preferred choice for in vivo neuroprotection studies where the goal is to maximize the concentration of selegiline itself in the central nervous system, independent of its amphetamine metabolites. This is particularly relevant for investigating selegiline's MAO-B-independent, propargylamine-mediated anti-apoptotic and neurotrophic effects, which have been demonstrated in experimental models [2].

Clinical Management of Parkinson's Disease with Levodopa, Prioritizing Motor Symptom Control

When adjunct therapy to levodopa is required for Parkinson's disease, the quantitative ranking of selegiline as the most effective MAO-B inhibitor in a network meta-analysis [3] provides a strong, evidence-based rationale for its selection. This scenario applies when the primary therapeutic goal is maximizing motor symptom control, and the clinician is comfortable with monitoring for the drug-specific hepatic signals identified in the FAERS analysis [4].

Formulation Development Aiming to Minimize Amphetamine Metabolite Exposure

The orally disintegrating tablet (ODT) formulation of selegiline provides a unique procurement pathway. The quantitative evidence showing that an 8-fold lower dose (1.25 mg vs. 10 mg) achieves equivalent MAO-B inhibition while reducing peak metabolite concentrations by >90% [5] directly supports its use in developing or sourcing formulations intended for patient populations where exposure to l-amphetamine and l-methamphetamine is undesirable. This includes elderly patients, those with cardiovascular comorbidities, or those with a history of substance abuse.

Preclinical Models of Depression Requiring Sustained MAO-B Inhibition

For research into major depressive disorder where selegiline's transdermal formulation (EMSAM) is the approved therapeutic, the pharmacokinetic data demonstrating steady, controlled release with a half-life of approximately 30 hours and sustained AUC [6] is directly relevant. This profile supports its use in preclinical models requiring continuous, non-fluctuating MAO-B inhibition over a 24-hour period, which is not achievable with the short half-life (~9 minutes) of oral selegiline [7].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Selegiline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.